molecular formula C18H14ClNO3 B6513038 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide CAS No. 879574-80-8

5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide

Cat. No.: B6513038
CAS No.: 879574-80-8
M. Wt: 327.8 g/mol
InChI Key: ZBKLZWMOMMMCJZ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide typically involves the reaction of 5-chloromethylfurfural with 4-chlorophenol in the presence of a base to form the intermediate 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of a furan ring, a phenyl group, and a chlorophenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-13-6-8-15(9-7-13)22-12-16-10-11-17(23-16)18(21)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKLZWMOMMMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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